molecular formula C9H6ClNO2 B3055743 4-chloro-2-methylisoindoline-1,3-dione CAS No. 66653-93-8

4-chloro-2-methylisoindoline-1,3-dione

Cat. No.: B3055743
CAS No.: 66653-93-8
M. Wt: 195.6 g/mol
InChI Key: JXEBMICIRKHPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and significant applications in various fields such as pharmaceuticals, herbicides, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-methylisoindoline-1,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 4-chloro-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, it may inhibit β-amyloid protein aggregation, indicating a possible role in treating Alzheimer’s disease .

Properties

CAS No.

66653-93-8

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6 g/mol

IUPAC Name

4-chloro-2-methylisoindole-1,3-dione

InChI

InChI=1S/C9H6ClNO2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,1H3

InChI Key

JXEBMICIRKHPED-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)Cl

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)Cl

Origin of Product

United States

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